![molecular formula C14H14O5S2 B12504145 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B12504145.png)
2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid: is a compound that combines the structural features of a thieno-dioxine ring system with a phenylethenesulfonic acid moiety. This unique combination of structures imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
2,3-dihydrothieno[3,4-b][1,4]dioxine: can be synthesized through the reaction of 3,4-dimethoxythiophene with 3-chloro-1,2-propanediol via transesterification.
(E)-2-phenylethenesulfonic acid: can be prepared by sulfonation of styrene using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods: The industrial production of these compounds typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thieno-dioxine ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The phenylethenesulfonic acid moiety can undergo electrophilic substitution reactions, particularly sulfonation and nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sulfur trioxide, chlorosulfonic acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of sulfonated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a monomer in the synthesis of conductive polymers and copolymers .
- Acts as a reductant in the synthesis of gold nanoparticles .
Biology:
- Investigated for its potential in creating bio-compatible conductive materials for biomedical applications .
Medicine:
- Explored for its use in drug delivery systems due to its unique structural properties.
Industry:
Mechanism of Action
The mechanism of action of 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid involves its ability to undergo polymerization and form conductive polymers. The thieno-dioxine ring system facilitates electron delocalization, enhancing the compound’s conductivity. The phenylethenesulfonic acid moiety provides solubility and processability in aqueous environments, making it suitable for various applications .
Comparison with Similar Compounds
3,4-ethylenedioxythiophene: Similar in structure but lacks the phenylethenesulfonic acid moiety.
2-chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine: Contains a chloromethyl group instead of the phenylethenesulfonic acid moiety.
Hydroxymethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine: Contains a hydroxymethyl group, enhancing its hydrophilicity.
Uniqueness: The combination of the thieno-dioxine ring system with the phenylethenesulfonic acid moiety makes 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid unique in its ability to form conductive polymers that are both soluble and processable in aqueous environments. This dual functionality is not commonly found in similar compounds, making it particularly valuable for applications in flexible electronics and biomedical devices.
Properties
Molecular Formula |
C14H14O5S2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine;2-phenylethenesulfonic acid |
InChI |
InChI=1S/C8H8O3S.C6H6O2S/c9-12(10,11)7-6-8-4-2-1-3-5-8;1-2-8-6-4-9-3-5(6)7-1/h1-7H,(H,9,10,11);3-4H,1-2H2 |
InChI Key |
BGAWZPQKJPTIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CSC=C2O1.C1=CC=C(C=C1)C=CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


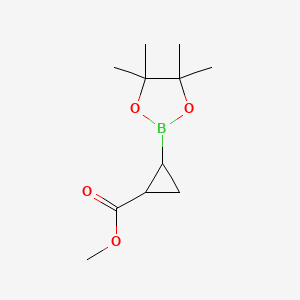
![2-Bromo-5H-benzo[b]carbazole](/img/structure/B12504070.png)
![5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12504075.png)
![5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate](/img/structure/B12504085.png)
![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12504093.png)
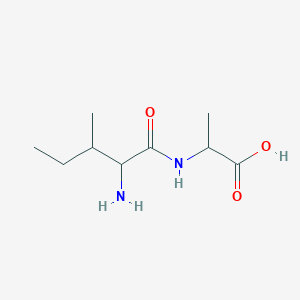
![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoic acid](/img/structure/B12504115.png)
![Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carbohydrazide](/img/structure/B12504121.png)
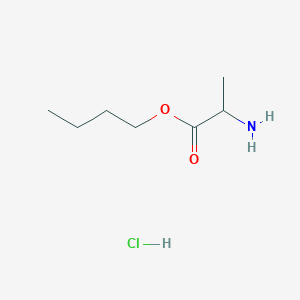
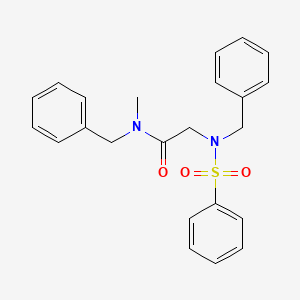

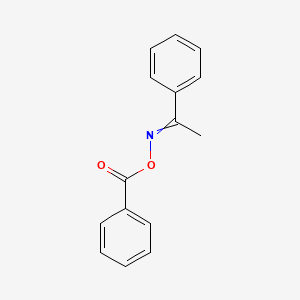
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B12504171.png)
